molecular formula C25H20FN3O4S B2813244 2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 894553-35-6

2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2813244
CAS No.: 894553-35-6
M. Wt: 477.51
InChI Key: LWOBRJFZSPEVPW-UHFFFAOYSA-N
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Description

This compound belongs to the spiro[indole-3,2'-[1,3]thiazolidine] class, characterized by a fused bicyclic core with a thiazolidine ring and indole moiety. The structure includes a 4-fluorophenyl substituent at the 3'-position of the thiazolidine ring and an N-(4-methoxyphenyl)acetamide group. Such spirocyclic systems are pharmacologically significant due to their conformational rigidity, which enhances binding specificity to biological targets . The 4-methoxyphenyl group may improve solubility compared to non-polar analogs, while the 4-fluorophenyl moiety could influence electronic properties and metabolic stability .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O4S/c1-33-19-12-8-17(9-13-19)27-22(30)14-28-21-5-3-2-4-20(21)25(24(28)32)29(23(31)15-34-25)18-10-6-16(26)7-11-18/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOBRJFZSPEVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs and their differences are summarized below:

Compound Molecular Formula Substituents Mass (Da) Key Structural Features
Target Compound C₂₆H₂₁FN₃O₄S 4-Fluorophenyl (thiazolidine); N-(4-methoxyphenyl)acetamide ~506.5* Spiro core with dual carbonyl groups; methoxy enhances polarity
N-(2,4-Difluorophenyl)-2-[3′-(4-methylphenyl)-2,4′-dioxospiro[indole-3,2′-[1,3]thiazolidin]-1(2H)-yl]acetamide C₂₅H₁₉F₂N₃O₃S 2,4-Difluorophenyl (acetamide); 4-methylphenyl (thiazolidine) 479.5 Increased fluorine substitution may enhance lipophilicity; methylphenyl adds steric bulk
2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-...acetamide C₂₈H₂₀FN₃O₃S₂ 4-Fluorobenzyl (thiazolidine); thioxo group ~553.6* Thioxo substitution alters electronic properties; Z-configuration impacts planararity
Ethyl (2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)acetate C₁₅H₁₅N₂O₄S Ethyl ester (acetate) 327.4 Ester group increases hydrophobicity; simpler substituents reduce steric hindrance

*Calculated based on analogous structures.

Key Observations :

  • Spiro Core : All compounds retain the spiro[indole-thiazolidine] core, critical for conformational restraint and target engagement .

Spectral and Analytical Comparisons

NMR Spectroscopy
  • Region-Specific Shifts : Similar to ’s analysis of Rapa analogs, the target compound’s 4-fluorophenyl and methoxyphenyl groups would induce distinct chemical shifts in regions analogous to "A" (C29–C36) and "B" (C39–C44), reflecting altered electronic environments .
  • Key Differences :
    • The methoxy (-OCH₃) group in the target compound would show a singlet near δ 3.7–3.8 ppm in ¹H NMR, absent in methyl- or fluorine-substituted analogs .
    • The thiazolidine carbonyl (C=O) in the target compound is expected near δ 170–175 ppm in ¹³C NMR, consistent with analogs in .
LC-MS and Molecular Networking
  • Fragmentation Patterns : Molecular networking () would cluster the target compound with spiro[indole-thiazolidine] analogs due to shared core fragments (e.g., m/z 245.1 for the spiro ring).
  • Cosine Scores : The target compound and ’s analog likely share a high cosine score (>0.8) due to structural similarity, whereas the thioxo-containing analog () may score lower (~0.6) .

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